2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide
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Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-formyl-2-methoxyphenol with an appropriate halide under basic conditions to form the phenoxy intermediate.
Acylation: The phenoxy intermediate is then reacted with an acylating agent, such as acetyl chloride, to introduce the acetamide group.
Coupling with naphthylamine: The final step involves coupling the acylated intermediate with 1-naphthylamine under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(1-naphthyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-formylphenoxy)-N-(1-naphthyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(4-methoxyphenoxy)-N-(1-naphthyl)acetamide:
Uniqueness
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is unique due to the presence of both formyl and methoxy groups, which provide distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12H,13H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOQAQUQMVEOSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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